

Mass Spectrometry of tert-Butyl 2-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-aminobenzoate*

Cat. No.: *B153150*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **tert-butyl 2-aminobenzoate**, a compound of interest in synthetic chemistry and drug development. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis.

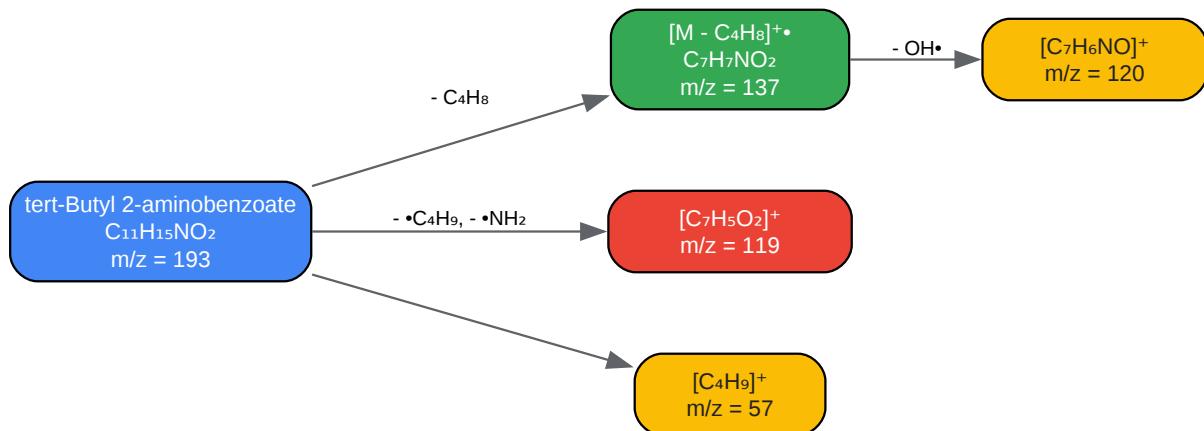
Introduction

Tert-butyl 2-aminobenzoate (also known as tert-butyl anthranilate) is an aromatic ester with the molecular formula $C_{11}H_{15}NO_2$ and a molecular weight of 193.24 g/mol .^[1] Its structure, featuring a bulky tert-butyl ester group ortho to an amino group, leads to a distinct fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in complex mixtures. This guide focuses on the analysis of **tert-butyl 2-aminobenzoate** using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Electron Ionization Mass Spectrometry and Fragmentation

Upon entering the mass spectrometer, molecules of **tert-butyl 2-aminobenzoate** are bombarded with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion ($M^{+\bullet}$), which is often unstable and undergoes fragmentation. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The mass spectrum of **tert-butyl 2-aminobenzoate** is characterized by several key fragmentation pathways, including the loss of the tert-butyl group, cleavage of the ester moiety, and rearrangements influenced by the ortho-amino group (the "ortho effect").[\[2\]](#)[\[3\]](#)[\[4\]](#)


Quantitative Mass Spectral Data

The electron ionization mass spectrum of **tert-butyl 2-aminobenzoate** is expected to show a series of characteristic fragment ions. The major ions and their proposed structures are summarized in the table below. The relative abundances are estimated based on typical fragmentation patterns of similar compounds and available spectral data.[\[5\]](#)

m/z	Proposed Fragment Ion	Proposed Structure	Relative Abundance
193	$[C_{11}H_{15}NO_2]^{+\bullet}$	Molecular Ion	Low
137	$[C_7H_7NO_2]^{+\bullet}$	Ion resulting from loss of C_4H_8 (isobutylene)	High
120	$[C_7H_6NO]^{+}$	Ion resulting from subsequent loss of OH^{\bullet}	Moderate
119	$[C_7H_5O_2]^{+}$	Ion resulting from loss of the amino group and the tert-butyl radical	High
92	$[C_6H_6N]^{+}$	Ion from cleavage of the ester group	Moderate
57	$[C_4H_9]^{+}$	tert-butyl cation	High

Fragmentation Pathway

The fragmentation of the **tert-butyl 2-aminobenzoate** molecular ion (m/z 193) proceeds through several key steps. A primary fragmentation is the loss of a neutral isobutylene molecule (C_4H_8) via a McLafferty-type rearrangement, leading to the formation of the ion at m/z 137. This ion can then lose a hydroxyl radical to form the ion at m/z 120. Another significant fragmentation pathway involves the cleavage of the tert-butyl group as a radical, followed by rearrangement and loss of the amino group to yield the ion at m/z 119. The formation of the stable tert-butyl cation at m/z 57 is also a prominent feature of the spectrum.

[Click to download full resolution via product page](#)

Fragmentation pathway of **tert-butyl 2-aminobenzoate**.

Experimental Protocols

The following is a typical experimental protocol for the analysis of **tert-butyl 2-aminobenzoate** by GC-MS.

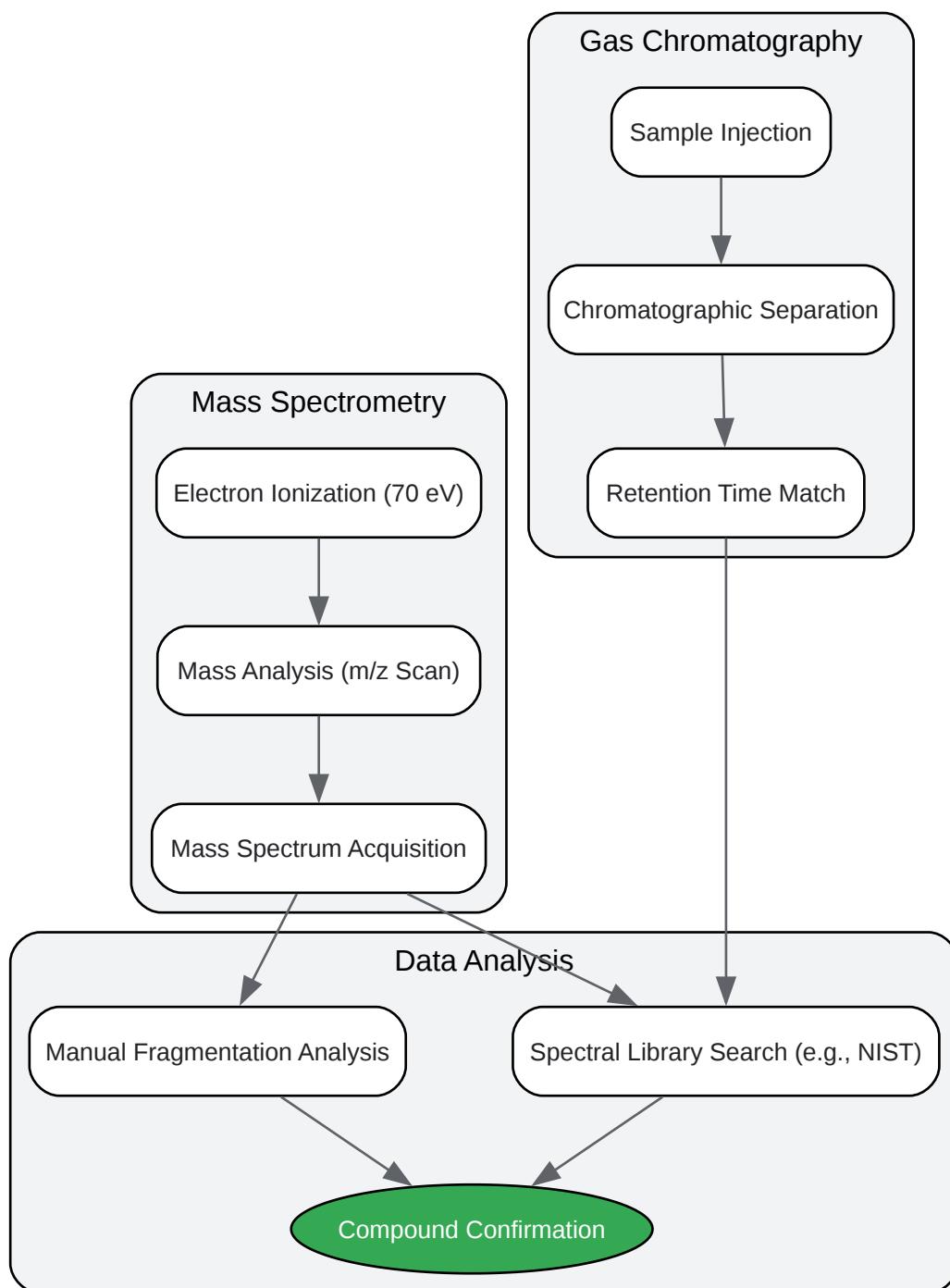
1. Sample Preparation

- Solvent: Prepare a stock solution of **tert-butyl 2-aminobenzoate** in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Concentration: The concentration should be optimized for the instrument being used, typically in the range of 10-100 µg/mL.

- Internal Standard: For quantitative analysis, an appropriate internal standard should be added to the sample solution.

2. Gas Chromatography (GC) Conditions

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
 - Final hold: Hold at the final temperature for 5-10 minutes.


3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 350.
- Scan Speed: 2-3 scans/second.

- Data Acquisition: Full scan mode. For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying **tert-butyl 2-aminobenzoate** in a sample using GC-MS.

[Click to download full resolution via product page](#)

Workflow for GC-MS identification.

Conclusion

The mass spectrometry of **tert-butyl 2-aminobenzoate** under electron ionization provides a characteristic fragmentation pattern that allows for its confident identification. The key fragments at m/z 137, 120, 119, and 57 are diagnostic for its structure. By employing the experimental protocol outlined in this guide, researchers and drug development professionals can effectively analyze and characterize this compound in various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. | Semantic Scholar [semanticscholar.org]
- 5. Benzoic acid, 2-amino-, 1,1-dimethylethyl ester | C11H15NO2 | CID 3430448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry of tert-Butyl 2-aminobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153150#mass-spectrometry-of-tert-butyl-2-aminobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com